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Compound of Interest

Compound Name: Thozalinone

Cat. No.: B1682885

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thozalinone (CAS No. 655-05-0) is a psychostimulant that has garnered interest for its unique
pharmacological profile as a dopamine and norepinephrine releasing agent. This technical
guide provides a comprehensive overview of its chemical properties, a detailed (though
generalized due to scarcity of public detailed procedures) synthetic protocol, and methods for
its analytical characterization. Furthermore, it elucidates the signaling pathways central to its
mechanism of action, offering a valuable resource for researchers in pharmacology and drug
development.

Chemical Properties

Thozalinone, with the IUPAC name 2-(dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one, is a
heterocyclic compound. Its core chemical and physical properties are summarized in the table
below.
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Property Value

CAS Number 655-05-0
Molecular Formula C11H12N202
Molecular Weight 204.23 g/mol

2-(dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-

IUPAC Name
one
SMILES CN(C)C1=NC(=0)C(01)C2=CC=CC=C2
Melting Point 133-136 °C
Solubility Soluble in DMSO
Synthesis

While a specific, detailed experimental protocol for the synthesis of Thozalinone is not readily

available in publicly accessible literature, a general synthetic route can be inferred from patent

literature. The synthesis generally involves the reaction of a mandelic acid derivative with a

source of the dimethylamino group, followed by cyclization to form the oxazolone ring.

Generalized Experimental Protocol

Materials:

Procedure:

A suitable base (e.qg., triethylamine, pyridine)

Mandelic acid or its ester derivative (e.g., methyl mandelate)
A suitable activating agent (e.g., thionyl chloride, oxalyl chloride)

Dimethylamine or a dimethylamine equivalent

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
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» Activation of Mandelic Acid: To a solution of mandelic acid in an anhydrous aprotic solvent,
an activating agent is added dropwise at a controlled temperature (typically 0 °C) to form the
corresponding acyl chloride. The reaction is stirred for a specified time until completion,
which can be monitored by techniques like thin-layer chromatography (TLC).

o Amidation: The activated mandelic acid is then reacted with dimethylamine. This is usually
done by adding the acyl chloride solution to a solution of dimethylamine and a base in an
anhydrous aprotic solvent at a low temperature. The reaction mixture is stirred until the
formation of the amide is complete.

o Cyclization: The resulting N,N-dimethyl-2-hydroxyphenylacetamide intermediate is then
cyclized to form the Thozalinone ring. This step may require heating and/or the addition of a
dehydrating agent to facilitate the intramolecular ring closure.

 Purification: The crude Thozalinone is then purified using standard laboratory techniques
such as recrystallization or column chromatography to yield the final product of high purity.

It is crucial to note that this is a generalized protocol and the specific reaction conditions, such
as temperature, reaction times, and purification methods, would need to be optimized for
efficient and high-yield synthesis.

Analytical Characterization

The structural elucidation and purity assessment of Thozalinone are typically performed using
a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of Thozalinone.

H NMR (Proton NMR): A generalized *H NMR spectrum of Thozalinone would be expected to
show signals corresponding to the aromatic protons of the phenyl group, the methine proton on
the oxazolone ring, and the two methyl groups of the dimethylamino substituent. The chemical
shifts (0) and coupling constants (J) of these signals would be characteristic of the molecule's
structure.
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13C NMR (Carbon-13 NMR): The 13C NMR spectrum would display distinct signals for each
unique carbon atom in the Thozalinone molecule, including the carbonyl carbon, the carbons
of the oxazolone and phenyl rings, and the methyl carbons.

Generalized NMR Protocol:

o Sample Preparation: Dissolve a small amount of purified Thozalinone in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).

» Data Acquisition: Acquire the *H and 3C NMR spectra on a high-field NMR spectrometer.

o Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and
baseline correction) and interpret the resulting spectra to confirm the expected chemical
shifts, integrations, and coupling patterns consistent with the structure of Thozalinone.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the Thozalinone
molecule.

Expected Characteristic Absorptions:

e C=0 stretch (carbonyl): A strong absorption band is expected in the region of 1750-1700

cm~L,
e C=N stretch (imine): An absorption band in the region of 1690-1640 cm~1.
e C-O-C stretch (ether): An absorption band in the range of 1250-1050 cm™1,

e Aromatic C-H and C=C stretches: Characteristic absorptions in the aromatic region of the
spectrum.

Generalized FT-IR Protocol:

o Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total
Reflectance (ATR) accessory.
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o Data Acquisition: Record the FT-IR spectrum over the standard mid-IR range (e.g., 4000-400
cm™1).

» Data Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups present in Thozalinone.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of Thozalinone and to
study its fragmentation pattern, which can further confirm its structure.

Expected Findings:

e Molecular lon Peak (M*): A peak corresponding to the molecular weight of Thozalinone (m/z
= 204.23) should be observed.

e Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under
electron impact, yielding characteristic fragment ions that can be used to piece together the
structure.

Generalized Mass Spectrometry Protocol:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).

« lonization: lonize the sample using an appropriate method, such as electron ionization (EI) or
electrospray ionization (ESI).

o Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

o Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure of Thozalinone.

Mechanism of Action and Signaling Pathways
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Thozalinone exerts its psychostimulant effects by acting as a dopamine and norepinephrine
releasing agent. This action increases the concentration of these neurotransmitters in the
synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.

Dopaminergic Signaling Pathway

The following diagram illustrates the simplified mechanism of action of Thozalinone at a
dopaminergic synapse.
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Caption: Thozalinone's action at a dopaminergic synapse.

Noradrenergic Signaling Pathway

Similarly, Thozalinone enhances the release of norepinephrine, as depicted in the following
diagram.
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 To cite this document: BenchChem. [Thozalinone: A Technical Guide to its Chemistry,
Pharmacology, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682885#thozalinone-cas-number-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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